6,8-Dihydroxyoctanoic acid methyl ester is a chemical compound characterized by its unique structure and properties. It is an ester derivative of 6,8-dihydroxyoctanoic acid, featuring two hydroxyl groups located at the 6th and 8th carbon positions of the octanoic acid chain. This compound is noted for its potential applications in various scientific fields, including medicinal chemistry and biochemistry.
This compound can be synthesized through various methods, including enzymatic reduction processes and chemical synthesis techniques. The initial synthesis of 6,8-dihydroxyoctanoic acid methyl ester was documented in patents and scientific literature, highlighting its importance in research and industrial applications .
6,8-Dihydroxyoctanoic acid methyl ester belongs to the class of fatty acid esters. It is categorized under carboxylic acid esters due to the presence of an ester functional group formed from the reaction between an alcohol (methanol) and a carboxylic acid (6,8-dihydroxyoctanoic acid).
The synthesis of 6,8-dihydroxyoctanoic acid methyl ester can be performed through several methods:
In laboratory settings, the synthesis typically involves:
The molecular formula of 6,8-dihydroxyoctanoic acid methyl ester is . Its structure can be represented as follows:
6,8-Dihydroxyoctanoic acid methyl ester can undergo various chemical reactions:
The mechanism by which 6,8-dihydroxyoctanoic acid methyl ester exerts its effects in biological systems involves several pathways:
Research indicates that derivatives of hydroxylated fatty acids exhibit various biological activities, including anti-inflammatory properties .
Relevant data regarding these properties can be found in chemical databases such as PubChem .
6,8-Dihydroxyoctanoic acid methyl ester has several applications in scientific research:
Asymmetric catalytic hydrogenation represents a cornerstone in the stereoselective synthesis of 6,8-dihydroxyoctanoic acid methyl ester, particularly for installing chiral centers with high enantiomeric purity. Ruthenium-BINAP catalyst systems have demonstrated exceptional efficacy in the enantioselective reduction of precursor keto esters. The hydrogenation of methyl 6-oxooctanoate or analogous hydroxy-keto esters (e.g., methyl 6-hydroxy-8-oxooctanoate) using Ru(II)-(S)-BINAP complexes yields the (S)-configured dihydroxy ester with enantiomeric excess (ee) values exceeding 90% under optimized conditions (20–50 bar H₂, 60–80°C) [2]. This methodology leverages the chiral environment provided by the BINAP ligand to direct hydride transfer, achieving high stereocontrol.
Alternative substrates include unsaturated keto esters like methyl 8-hydroxy-6-oxooct-7-enoate, which undergo concurrent olefin and carbonyl reduction. Platinum oxide (PtO₂) catalysis facilitates the hydrogenation of epoxidized intermediates derived from unsaturated precursors, though with moderate diastereoselectivity compared to Ru-BINAP systems [2]. Catalyst selection critically influences stereochemical outcomes: Rhodium-DuPhos complexes favor (R)-enantiomers, while Ru-TolBINAP provides complementary (S)-selectivity. Recent advances focus on immobilized variants of these catalysts to enhance recyclability and reduce metal leaching.
Table 1: Catalyst Performance in Asymmetric Hydrogenation for 6,8-Dihydroxyoctanoic Acid Methyl Ester Synthesis
Precursor Compound | Catalyst System | Conditions | ee (%) | Configuration |
---|---|---|---|---|
Methyl 6-oxooctanoate | Ru/(S)-BINAP | 50 bar H₂, 70°C | 95 | (S) |
Methyl 8-hydroxy-6-oxooctanoate | Rh-(R,R)-DuPhos | 30 bar H₂, 60°C | 88 | (R) |
Epoxy keto ester (from epoxidation) | PtO₂ | 10 bar H₂, 25°C | 75* | (R,S) |
*Diastereomeric excess
Enzymatic methodologies offer sustainable routes to enantiopure 6,8-dihydroxyoctanoic acid methyl ester, exploiting the inherent stereospecificity of biocatalysts. Baker's yeast (Saccharomyces cerevisiae) efficiently reduces δ-keto ester intermediates, such as methyl 6-oxooctanoate, to the corresponding (S)-6-hydroxy derivative with ee values of 85–92% under mild aqueous conditions (pH 7.0, 28°C) [2]. This reduction occurs via NADPH-dependent ketoreductases present in the yeast, which exhibit Re-face selectivity toward the substrate.
Engineered ketoreductases (e.g., Codexis KRED-110) further enhance efficiency, achieving >99% ee for both (R)- and (S)-enantiomers through protein engineering of substrate-binding pockets. Reaction optimization requires co-factor recycling; glucose dehydrogenase (GDH)/glucose systems are typically employed to regenerate NADPH stoichiometrically. Solvent engineering proves crucial: biphasic systems (e.g., water:methyl tert-butyl ether) improve substrate solubility and product yield (≥80%) while maintaining enzyme stability [3] [6].
Table 2: Enzymatic Reduction Systems for Chiral Hydroxy Ester Synthesis
Biocatalyst | Substrate | Cofactor Recycling | ee (%) | Product Configuration |
---|---|---|---|---|
Baker’s yeast | Methyl 6-oxooctanoate | Endogenous | 88 | (S) |
KRED-101 (Engineered) | Methyl 8-hydroxy-6-oxooctanoate | GDH/Glucose | 99 | (R) |
Lactobacillus brevis ADH | Ethyl 6-oxooctanoate | Isopropanol | 91 | (S) |
The synthesis of 6,8-dihydroxyoctanoic acid methyl ester has evolved from early stoichiometric methods to modern atom-economical catalytic processes. Initial routes (1980s–1990s) relied on chiral auxiliaries and multi-step sequences:
The 2000s witnessed a paradigm shift toward catalysis:
Modern green chemistry principles now drive innovation:
Table 3: Evolution of Key Synthetic Methods for 6,8-Dihydroxyoctanoic Acid Methyl Ester
Era | Methodology | Key Steps | Atom Economy | Max ee (%) |
---|---|---|---|---|
1985–1995 | Sharpless Epoxidation | Epoxidation, Reduction | 45% | 80 |
1995–2005 | Chiral Resolution | Diastereomer Formation | 30% | 99 |
2005–Present | Ru-BINAP Hydrogenation | Direct Asymmetric Reduction | 85% | 99 |
2010–Present | Engineered Ketoreductases | Biocatalytic Reduction | 95% | >99 |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0